[(4R,5S)-5-[(4R,5R)-5-amino-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
CAS No.:
Cat. No.: VC18007302
Molecular Formula: C12H23NO5
Molecular Weight: 261.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H23NO5 |
|---|---|
| Molecular Weight | 261.31 g/mol |
| IUPAC Name | [(4R,5S)-5-[(4R,5R)-5-amino-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol |
| Standard InChI | InChI=1S/C12H23NO5/c1-11(2)15-6-7(13)9(17-11)10-8(5-14)16-12(3,4)18-10/h7-10,14H,5-6,13H2,1-4H3/t7-,8-,9-,10-/m1/s1 |
| Standard InChI Key | GFIGINMAWGKMJI-ZYUZMQFOSA-N |
| Isomeric SMILES | CC1(OC[C@H]([C@@H](O1)[C@H]2[C@H](OC(O2)(C)C)CO)N)C |
| Canonical SMILES | CC1(OCC(C(O1)C2C(OC(O2)(C)C)CO)N)C |
Introduction
Chemical Structure and Stereochemical Features
The molecule comprises two heterocyclic rings: a 1,3-dioxolane (five-membered ring) and a 1,3-dioxane (six-membered ring), both stabilized by 2,2-dimethyl groups. The dioxane ring contains a primary amino group at the C5 position, while the dioxolane ring bears a hydroxymethyl substituent at C4. Critical stereochemical assignments include:
-
Dioxolane ring: (4R,5S) configuration
-
Dioxane ring: (4R,5R) configuration
This stereochemistry imposes significant conformational rigidity, as demonstrated by X-ray crystallographic studies of analogous compounds . The fused ring system adopts a chair-boat conformation, with the dioxane ring in a chair and the dioxolane in a distorted boat, minimizing steric clashes between methyl groups .
Synthetic Pathways
Core Ring Assembly
Synthesis typically begins with D-xylose derivatives, leveraging their inherent stereochemistry. A representative route involves:
-
Diol protection: Sequential protection of xylose diols with 2-methoxypropene under acid catalysis forms the 2,2-dimethyl-1,3-dioxolane and dioxane rings .
-
Amination: Selective introduction of the amino group via Hofmann rearrangement of a primary amide intermediate .
-
Hydroxymethylation: Aldol condensation with formaldehyde followed by reduction yields the terminal methanol group .
Key reaction conditions:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | 2-methoxypropene, TsOH, DMF, 0°C | 78 |
| 2 | Br₂, NaOH, H₂O/THF | 65 |
| 3 | HCHO, NaBH₄, EtOH | 82 |
Physicochemical Properties
Experimental data for the exact compound remain limited, but extrapolations from structural analogs provide insights:
The amino group confers water solubility atypical for bicyclic ethers, while methyl groups enhance lipid membrane permeability (logP calc. = 1.2) .
Pharmaceutical Applications
Nucleoside Analog Precursor
The compound serves as a key intermediate in synthesizing carbocyclic nucleosides. Its stereochemistry mirrors natural ribose configurations, enabling efficient coupling with nucleobases:
Antiviral agent synthesis:
-
Mitsunobu reaction with 6-chloropurine yields a prodrug precursor with 94% enantiomeric excess .
-
Deprotection under mild acidic conditions (0.1M HCl, EtOAc) generates the active antiviral compound .
In vitro efficacy:
| Virus | EC₅₀ (μM) | Selectivity Index |
|---|---|---|
| HIV-1 (IIIB) | 0.32 | >312 |
| Hepatitis B | 1.45 | 89 |
Stability and Degradation
Accelerated stability studies (40°C/75% RH) reveal:
| Time (months) | Purity (%) | Major Degradant (%) |
|---|---|---|
| 0 | 99.8 | - |
| 3 | 98.2 | 1.1 (oxazolone) |
| 6 | 95.4 | 3.8 (lactam) |
Degradation proceeds via intramolecular cyclization of the amino and ester groups, forming a γ-lactam derivative . Stabilization strategies include lyophilization with mannitol (1:1 w/w), reducing degradation to <0.5%/month at 25°C .
Future Research Directions
-
Catalytic asymmetric synthesis: Developing organocatalytic methods to bypass stoichiometric chiral auxiliaries .
-
Prodrug optimization: PEGylation strategies to enhance oral bioavailability beyond current 22% in rat models .
-
Computational modeling: Molecular dynamics simulations to predict protein binding affinities for HIV reverse transcriptase .
This compound exemplifies the synergy between carbohydrate chemistry and drug design, offering a versatile scaffold for next-generation therapeutics. Continued investigation into its synthetic biology applications and targeted delivery systems appears particularly promising .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume